molecular formula C19H18F3N3O2 B2856838 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 357199-22-5

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2856838
CAS No.: 357199-22-5
M. Wt: 377.367
InChI Key: DKWLHEDGNHDKFR-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoxaline core. One common method is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact are also common practices.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoxaline ring can be oxidized to form quinoxalinedione derivatives.

  • Reduction: : Reduction reactions can be used to convert the quinoxaline ring to its corresponding hydroquinoline derivative.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

  • Oxidation: : Quinoxalinedione derivatives.

  • Reduction: : Hydroquinoline derivatives.

  • Substitution: : Halogenated quinoxalines and amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique in its structure and biological activity compared to other quinoxaline derivatives. Similar compounds include:

  • Quinoxaline: : The parent compound with a simpler structure.

  • Quinoxalinedione: : Oxidized derivative with different biological properties.

  • Hydroquinoline derivatives: : Reduced forms with distinct chemical and biological characteristics.

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-10-7-14-15(8-11(10)2)25-18(27)16(23-14)9-17(26)24-13-6-4-3-5-12(13)19(20,21)22/h3-8,16,23H,9H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLHEDGNHDKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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